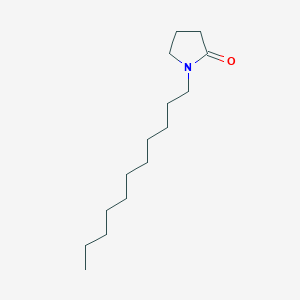
1-Undecylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Undecylpyrrolidin-2-one is a chemical compound belonging to the class of pyrrolidin-2-ones. . The undecyl group attached to the pyrrolidin-2-one ring enhances its hydrophobicity, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . The ring expansion of β-lactams or cyclopropylamides is also a viable route .
Industrial Production Methods: Industrial production of pyrrolidin-2-ones often involves the use of simple and inactivated cyclic
Properties
CAS No. |
59005-05-9 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
1-undecylpyrrolidin-2-one |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15(16)17/h2-14H2,1H3 |
InChI Key |
JIJTWOQUIFBHIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















